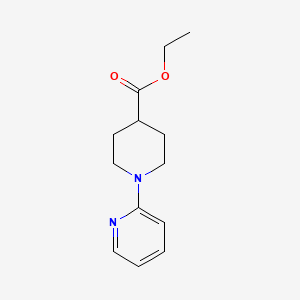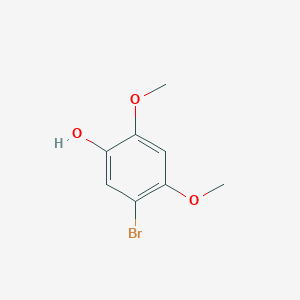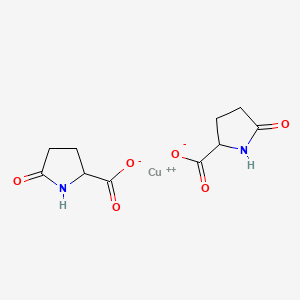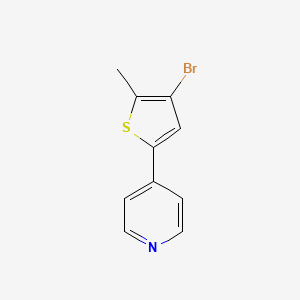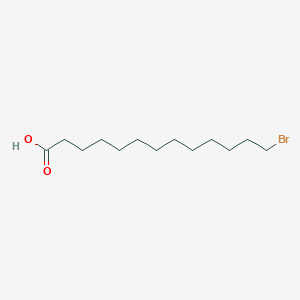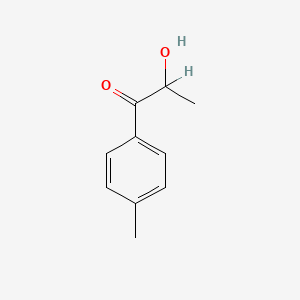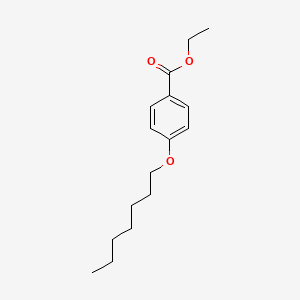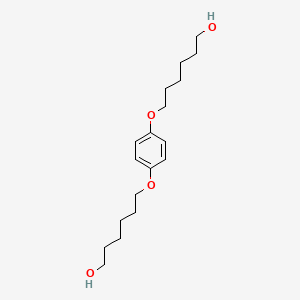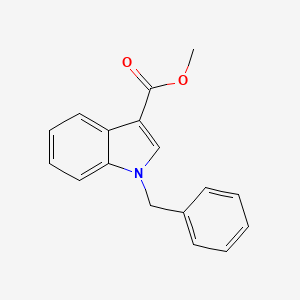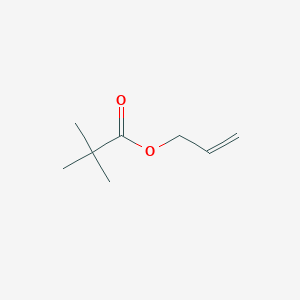
2-丙烯基三甲基乙酸酯
描述
Synthesis Analysis
2-Propenyl trimethylacetate can be produced industrially by the gas phase reaction of propene in the presence of acetic acid using a palladium catalyst . This method is advantageous because propene is inexpensive and a green chemical .
Molecular Structure Analysis
The stability of the 2-Propenyl (also known as allylic) structure is due to a conjugated π electron system . This system is a group of 3 adjacent, overlapping, non-hybridized p orbitals . The molecular orbitals of 2-propenyl include π1 which is bonding with no nodes, π2 which is nonbonding (In other words, the same energy as a regular p-orbital) with a node, and π3 which is antibonding .
Chemical Reactions Analysis
Allylic (also known as 2-propenyl) compounds are common in conjugated systems . The positive charge of a carbocation is contained in an empty p orbital of a sp2 hybridized carbon, which allows for overlap with double bonds . The positive charge is more stable because it is spread over 2 carbons .
科学研究应用
1. 聚合物科学应用
2-丙烯基三甲基乙酸酯是一种用途广泛的化学物质,在聚合物科学中得到广泛应用。Yamada、Zetterlund 和 Sato (2006) 探讨了其在自由基聚合中的作用。他们证明了 2-取代的 2-丙烯基基团,类似于 2-丙烯基三甲基乙酸酯,可以作为自由基聚合中的聚合物 ω-末端基团引入。这些基团通过加成-断裂链转移和催化链转移引入,有助于形成具有所需性质的聚合物。该研究还强调了空间位阻影响这些基团的形成和反应行为,强调了它们在创建专用聚合物中的效用 (Yamada, Zetterlund, & Sato, 2006)。
2. 生化评估应用
Ahmed 等人 (2022) 在其对 2-十四烷酰亚氨基-3-芳基-4-甲基-1,3-噻唑啉的研究中探讨了 2-丙烯基三甲基乙酸酯衍生物的生化应用。合成了这些衍生物并评估了它们对碱性磷酸酶(一种与多种疾病相关的酶)的抑制作用。该研究提供了对这些衍生物(衍生自 2-丙烯基三甲基乙酸酯等化合物)作为药理治疗的先导分子的潜力的见解 (Ahmed et al., 2022)。
3. 药学
在药学领域,2-丙烯基三甲基乙酸酯的衍生物已被检查其作为药物的潜力。例如,Figueredo 等人 (2020) 研究了某些衍生物的抗菌和调节活性。他们以与 2-丙烯基三甲基乙酸酯密切相关的 2-羟基醌为原料合成化合物,并评估了它们对细菌菌株的有效性。这项研究表明 2-丙烯基三甲基乙酸酯衍生物在开发新型抗菌剂中的适用性 (Figueredo et al., 2020)。
作用机制
Target of Action
2-Propenyl trimethylacetate is a monomer used in copolymerization reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Result of Action
The result of the action of 2-Propenyl trimethylacetate is the formation of polymers through copolymerization reactions . The properties of the resulting polymers can vary widely depending on the specific reaction conditions and the other molecules involved in the reaction.
生化分析
Cellular Effects
Understanding how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial for its biochemical analysis .
Dosage Effects in Animal Models
The effects of different dosages of 2-Propenyl trimethylacetate in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .
属性
IUPAC Name |
prop-2-enyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBARIYRBZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462897 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15784-26-6 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
